3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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Overview
Description
3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a bromobenzoyl group attached to a tetrahydrobenzothiophene ring, which is further substituted with an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
It is structurally similar to bromfenac , which primarily targets Prostaglandin G/H synthase 2 (also known as Cyclooxygenase-2 or COX-2) and has a lower affinity for Prostaglandin G/H synthase 1 (COX-1) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .
Mode of Action
Based on its similarity to bromfenac , it is likely that it works by inhibiting COX-1 and COX-2, thereby blocking the synthesis of prostaglandins . This results in a decrease in the signs and symptoms of inflammation.
Biochemical Pathways
By inhibiting cox-1 and cox-2, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain perception, and regulation of blood flow .
Pharmacokinetics
Bromfenac, a structurally similar compound, is known to have good ocular penetration and is metabolized primarily by cyp2c9 . It is excreted 82% in urine and 13% in feces .
Result of Action
By inhibiting the synthesis of prostaglandins, it would likely reduce inflammation and associated symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves multiple steps. One common method starts with the acylation of a benzothiophene derivative using 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The intermediate product is then subjected to further reactions to introduce the amine group, often through reductive amination or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.
Scientific Research Applications
3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-bromobenzoyl)benzoic acid
- 3-(4-Bromobenzoyl)prop-2-enoic acid
- 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea
Uniqueness
Compared to these similar compounds, 3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is unique due to its tetrahydrobenzothiophene core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-10-7-5-9(6-8-10)14(18)13-11-3-1-2-4-12(11)19-15(13)17/h5-8H,1-4,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQABKSSRXRPGDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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